molecular formula C10H11N3O2 B1474131 1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1242281-88-4

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1474131
M. Wt: 205.21 g/mol
InChI Key: BHCMEKSCAJRTAW-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile,” but unfortunately, the specific applications are not readily available in the search results. This compound may be used in various fields of research such as life science, material science, chemical synthesis, chromatography, and analytical studies as suggested by some sources . However, without detailed information on unique applications, I’m unable to provide the comprehensive analysis you requested.

Safety And Hazards

According to the safety information provided, this compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound .

properties

IUPAC Name

1-cyclopentyl-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-5-7-6-13(8-3-1-2-4-8)10(15)12-9(7)14/h6,8H,1-4H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMEKSCAJRTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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